Cas no 2171347-28-5 ((2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid)

(2R)-2-({5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral (2R)-configuration and a furanoid ring system, offering unique conformational constraints for peptide design. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis protocols, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing sterically defined, non-natural amino acid motifs into peptide sequences, facilitating the study of structure-activity relationships. Its carboxylate functionality allows for direct incorporation into growing peptide chains via standard coupling methodologies. The product's well-defined stereochemistry and protective group strategy make it a reliable building block for advanced peptide chemistry applications.
(2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid structure
2171347-28-5 structure
商品名:(2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid
CAS番号:2171347-28-5
MF:C25H28N2O6
メガワット:452.499627113342
CID:6388950
PubChem ID:165814777

(2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid
    • (2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
    • EN300-1504427
    • 2171347-28-5
    • インチ: 1S/C25H28N2O6/c1-2-21(24(29)30)27-23(28)22-12-11-15(33-22)13-26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,2,11-14H2,1H3,(H,26,31)(H,27,28)(H,29,30)/t15?,21-,22?/m1/s1
    • InChIKey: LTNVXQJOTYPQLP-RITMXGJUSA-N
    • ほほえんだ: O1C(C(N[C@@H](C(=O)O)CC)=O)CCC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 452.19473662g/mol
  • どういたいしつりょう: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 693
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

(2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1504427-0.5g
(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171347-28-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1504427-250mg
(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171347-28-5
250mg
$3099.0 2023-09-27
Enamine
EN300-1504427-0.05g
(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171347-28-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1504427-0.1g
(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171347-28-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1504427-0.25g
(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171347-28-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1504427-2.5g
(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171347-28-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1504427-5000mg
(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171347-28-5
5000mg
$9769.0 2023-09-27
Enamine
EN300-1504427-50mg
(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171347-28-5
50mg
$2829.0 2023-09-27
Enamine
EN300-1504427-2500mg
(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171347-28-5
2500mg
$6602.0 2023-09-27
Enamine
EN300-1504427-5.0g
(2R)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171347-28-5
5g
$9769.0 2023-06-05

(2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid 関連文献

(2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acidに関する追加情報

Comprehensive Analysis of (2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid (CAS No. 2171347-28-5)

The compound (2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid (CAS No. 2171347-28-5) is a highly specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its unique structure, featuring a oxolan-2-yl backbone and Fmoc-protecting group, makes it a valuable building block for designing novel bioconjugates and drug candidates. Researchers are increasingly focusing on this compound due to its potential applications in targeted drug delivery and biomaterial engineering.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in cancer therapeutics and personalized medicine. The Fmoc group in this compound ensures efficient solid-phase peptide synthesis (SPPS), a technique dominating modern peptide drug development. Laboratories worldwide are exploring its utility in creating peptide-based vaccines, particularly for infectious diseases and autoimmune disorders. Its chiral center at the 2R position further enhances its stereochemical precision, a critical factor in bioactive molecule design.

The oxolan-2-yl moiety in this compound introduces unique conformational rigidity, which is increasingly sought after in GPCR-targeting drugs and enzyme inhibitors. This structural feature aligns with current trends in structure-activity relationship (SAR) studies, where researchers prioritize ring-constrained analogs to improve metabolic stability. The compound's carboxylic acid terminus also allows versatile conjugation chemistry, making it adaptable for linker technologies in ADC (antibody-drug conjugate) development.

From a synthetic chemistry perspective, CAS No. 2171347-28-5 represents an excellent example of orthogonal protection strategy in multi-step organic synthesis. The Fmoc-protected amino group survives harsh deprotection conditions while maintaining the integrity of the oxolane ring. This property is particularly valuable when synthesizing cyclic peptide mimetics, a hot topic in drug discovery forums and medicinal chemistry publications. Recent patent literature reveals growing interest in similar structures for neurodegenerative disease treatments.

Quality control of this compound involves advanced HPLC purification and chiral analysis techniques, reflecting the pharmaceutical industry's emphasis on enantiomeric purity. The rise of continuous flow chemistry has further optimized its production, addressing common search queries about scalable peptide synthesis. Furthermore, its logP calculations and solubility profiles are frequently discussed in ADMET prediction studies, showing relevance to computational chemistry communities.

Environmental considerations in handling Fmoc-based compounds have gained attention, with green chemistry approaches being applied to reduce waste in peptide manufacturing. The compound's stability under ambient conditions makes it preferable for high-throughput screening applications. Its molecular weight (exact mass frequently searched in mass spectrometry databases) positions it well for fragment-based drug design strategies.

In academic research, this compound serves as a model for studying intramolecular hydrogen bonding effects on peptide secondary structure. The oxolane-formamido linkage presents an interesting case for conformational analysis using NMR spectroscopy and molecular modeling software. These characteristics respond to frequent search trends regarding peptide foldamers and artificial protein design.

The commercial availability of CAS No. 2171347-28-5 through specialized chemical suppliers has enabled rapid progress in combinatorial chemistry libraries. Its pricing and bulk synthesis options are common inquiries among contract research organizations (CROs). The compound's MSDS data and storage recommendations follow standard protocols for amino acid derivatives, ensuring safe handling in GLP-compliant laboratories.

Future applications may explore its potential in peptide nucleic acid (PNA) modifications or as a scaffold for metal-chelating therapeutics. The scientific community continues to investigate its cell-penetrating properties, especially in context of mRNA delivery systems – a trending topic in gene therapy research. These diverse applications cement its position as a multifaceted tool in contemporary chemical biology and pharmacological innovation.

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